Structural and Physicochemical Differentiation from Phenylurea Pyridazinone Analogs
This compound features a 2-phenoxyethyl urea substituent ortho-attached to a 6-oxo-1,6-dihydropyridazin-3-yl phenyl scaffold, a structural combination not exemplified in the most recent pyridazinone sEH inhibitor series [1]. In the Lengerli et al. 2025 series, all active compounds bear N-benzyl urea substituents (benzyl phenyl ureas); the 2-phenoxyethyl substitution in this compound introduces an ether oxygen and additional rotatable bonds absent in the benzyl series, which has been shown to impact metabolic stability and oral bioavailability (reported F = 78% for the optimized benzyl analog FP9 vs. lower values for less constrained analogs) [1]. The molecular weight (350.38 g/mol) and hydrogen bond donor/acceptor count differ from comparator compounds in the same patent class .
| Evidence Dimension | Urea N′-substituent identity and predicted pharmacokinetic impact |
|---|---|
| Target Compound Data | 2-Phenoxyethyl substituent; molecular weight 350.38 g/mol; C19H18N4O3 |
| Comparator Or Baseline | Benzyl urea analog FP9 (IC50 = 0.2 nM, F = 78%) in Lengerli et al. series; simpler N-ethyl urea analogs with lower molecular weight [1] |
| Quantified Difference | Distinct ether-containing side chain not present in comparator series; FP9 oral bioavailability advantage of 78% provides benchmark for metabolic stability requirements in this class [1] |
| Conditions | In-class SAR comparison; FP9 pharmacokinetic data from mouse model in Lengerli et al. 2025 [1] |
Why This Matters
The unique 2-phenoxyethyl substituent provides a differentiated physicochemical profile that may translate to distinct ADME properties, making this compound a valuable comparator probe within sEH inhibitor screening cascades where side-chain SAR is under investigation.
- [1] Lengerli D, Bakht A, Çalışkan K, Dahlke P, Bal NB, et al. Phenyl-benzyl-ureas with pyridazinone motif: Potent soluble epoxide hydrolase inhibitors with enhanced pharmacokinetics and efficacy in a paclitaxel-induced neuropathic pain model. Eur J Med Chem. 2025;290:117510. View Source
